k-Strophanthin-alpha
Description
Overview of K-Strophanthin-alpha within the Cardiac Glycoside Class
This compound, also known as Cymarin (B190896), is a naturally occurring chemical compound classified as a cardenolide, a specific type of cardiac glycoside. wikipedia.orgsmolecule.com Cardiac glycosides are a class of organic compounds known for their significant effects on the heart muscle. smolecule.com The defining mechanism of action for this class, including this compound, is the inhibition of the Na+/K+-ATPase enzyme, a protein pump found in the membrane of cardiac muscle cells. wikipedia.orgpatsnap.com This inhibition leads to a cascade of events at the cellular level, ultimately altering cardiac contractility. smolecule.compatsnap.com
The general structure of a cardiac glycoside consists of two main parts: a steroid nucleus (the aglycone or genin) and one or more sugar molecules (the glycone). In the case of this compound, the aglycone is k-strophanthidin. wikipedia.org The specific sugar attached and the configuration of the steroid core differentiate the various cardiac glycosides and influence their pharmacological profiles.
This compound belongs to the "k-strophanthin" group, a mixture of related glycosides derived from the same natural source. wikipedia.orgresearchgate.net This group includes k-Strophanthin-beta and k-Strophanthin-gamma (k-Strophanthoside), which differ in the number of sugar units attached to the k-strophanthidin aglycone. wikipedia.orgnih.gov this compound is distinguished from other cardiac glycosides like Ouabain (B1677812) (g-Strophanthin) and Digoxin (B3395198) by its chemical structure, particularly the sugar moieties, which in turn affects its properties. smolecule.comwikipedia.org
Table 1: Chemical Properties of this compound (Cymarin)
| Property | Value |
|---|---|
| Molecular Formula | C30H44O9 |
| Molar Mass | 548.7 g/mol |
| CAS Number | 508-77-0 |
| Appearance | White crystalline powder |
| Aglycone | k-Strophanthidin |
This interactive table is based on data from various chemical databases. wikipedia.orgsmolecule.com
Natural Origin and Derivation of this compound from Plant Sources
The primary natural source of this compound is the seeds of Strophanthus kombé, a large, woody vine native to the tropical regions of Eastern Africa. wikipedia.orgwikipedia.org This plant belongs to the Apocynaceae family, which is known for producing a variety of biologically active compounds, including alkaloids and cardiac glycosides. nih.gov
Historically, extracts from the seeds of Strophanthus kombé were used by local communities as a potent arrow poison for hunting. wikipedia.orgbotanical.com The seeds are the most concentrated source of the cardiac glycosides, containing a mixture collectively referred to as "strophanthin-k," which can constitute 8-10% of the seeds' composition. researchgate.netnih.gov
The derivation process involves harvesting the ripe seeds, which are then dried. botanical.com To isolate the active principles, the seeds, which are difficult to grind, are often pulverized and subjected to extraction processes. henriettes-herb.com A mixture of glycosides is obtained, from which the individual components, including this compound, k-Strophanthin-beta, and k-Strophanthoside, can be separated and purified through chromatographic techniques. researchgate.net The name "k-strophanthin" was proposed by the chemist Herman Thoms in 1904 to specifically denote the glycosides obtained from S. kombé, distinguishing them from those of other Strophanthus species, such as g-strophanthin (Ouabain) from S. gratus and h-strophanthin from S. hispidus. botanical.comnih.gov
Evolution of Academic Research Focus on this compound
The academic and scientific focus on this compound has evolved significantly since its initial discovery. The journey began with ethnobotanical observations in the 19th century. Scottish explorer Dr. David Livingstone, during his Zambesi Expedition in 1861, documented the use of Strophanthus kombé seeds in arrow poisons, which spurred initial scientific interest in Europe. wikipedia.org
In the late 19th and early 20th centuries, the research focus shifted to isolation, chemical characterization, and pharmacological investigation. The work of pharmacologist Sir Thomas Richard Fraser in the 1880s was pivotal, as he began to systematically study the cardiac effects of Strophanthus extracts. henriettes-herb.comnih.gov This was followed by the isolation of the pure glycosides by chemists like Herman Thoms, who helped differentiate the various strophanthins. nih.gov In 1889, the company Boehringer Mannheim introduced pure k-Strophanthin to the market, and by 1907, a solution for intravenous administration was available. nih.gov
For much of the 20th century, research was heavily influenced by the compound's use in cardiology, running parallel to studies on other cardiac glycosides like Digitalis and Ouabain. Comparative studies were conducted to understand the differences in potency and action among these related compounds. nih.gov
In more recent decades, the research paradigm has shifted again. With the advent of advanced molecular and cellular biology techniques, this compound and its relatives have become invaluable tools for basic scientific research. Its specific ability to inhibit the Na+/K+-ATPase pump allows scientists to use it as a probe to investigate the fundamental roles of this critical enzyme in cellular physiology, ion transport, and cell signaling pathways, far beyond its application in cardiology. patsnap.com
Table 2: Mentioned Chemical Compounds
| Compound Name | Synonym(s) |
|---|---|
| This compound | Cymarin, Strophanthidin-D-cymarosid |
| k-Strophanthin-beta | k-Strophanthin, Strophosid, Strophanthidin-glucocymarosid |
| k-Strophanthin-gamma | k-Strophanthoside |
| k-Strophanthidin | Cymarigenin |
| Ouabain | g-Strophanthin |
| Digoxin | |
| h-Strophanthin | |
| Digitalis | |
| Kombic Acid | |
| Choline | |
| Trigonelline | |
| Ascorbic Acid | |
| Quercetin | |
| Resorcinol | |
| Gallic Acid | |
| 17α-strophadogenin | |
| Periplocymarin | |
| Erysimin | Helveticoside |
| Erysimoside |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C30H44O9 |
|---|---|
Molecular Weight |
548.7 g/mol |
IUPAC Name |
(3S,5S,8S,9S,10S,13R,14S,17R)-5,14-dihydroxy-3-[(2R,4S,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde |
InChI |
InChI=1S/C30H44O9/c1-17-26(33)23(36-3)13-25(38-17)39-19-4-9-28(16-31)21-5-8-27(2)20(18-12-24(32)37-15-18)7-11-30(27,35)22(21)6-10-29(28,34)14-19/h12,16-17,19-23,25-26,33-35H,4-11,13-15H2,1-3H3/t17-,19+,20-,21+,22+,23+,25+,26-,27-,28+,29+,30+/m1/s1 |
InChI Key |
XQCGNURMLWFQJR-JHVHLWGGSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2CC[C@@]3([C@H]4CC[C@@]5([C@H](CC[C@@]5([C@H]4CC[C@@]3(C2)O)O)C6=CC(=O)OC6)C)C=O)OC)O |
Canonical SMILES |
CC1C(C(CC(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)C=O)OC)O |
Origin of Product |
United States |
Historical Perspectives and Foundational Research Trajectories
Seminal Discoveries and Early Characterization of Strophanthus Extracts
The story of k-Strophanthin-alpha begins not in a laboratory, but with the ethnobotanical use of plants from the genus Strophanthus. These plants, native to tropical Africa, have a long history of use in traditional practices, which ultimately drew the attention of the scientific community.
For centuries, various African tribes utilized extracts from Strophanthus plants as a potent arrow poison. wikipedia.org This toxic preparation, known by names such as "inee" or "onaye" from Strophanthus hispidus, was used for hunting. vt.edu The physiological effects of this poison, particularly its impact on the heart, were observed by early European explorers and physicians.
One of the earliest documented scientific observations of the bioactivity of Strophanthus was made by Dr. David Livingstone during his Zambezi expedition. He noted that the local poison, called "kombi," was derived from a species of Strophanthus and was highly virulent. An accidental experiment on Dr. Kirk, a member of the expedition, revealed that the substance worked by lowering the pulse rate, hinting at its potential as a valuable drug. ajmcrr.com
These initial observations spurred further investigation. In 1865, Pelikan of St. Petersburg and British doctors Fagge and Stevenson recognized that the action of Strophanthus was similar to that of Digitalis, the foxglove plant, which was already known for its effects on the heart. wikipedia.org This marked a pivotal moment, shifting the perception of Strophanthus from merely a toxin to a substance with potential therapeutic, specifically cardiac, activity.
The transition from crude plant extracts to isolated, active compounds was a significant step in the scientific investigation of Strophanthus. In 1885, Scottish physician and pharmacologist Sir Thomas Richard Fraser isolated a glycoside from the seeds of Strophanthus kombe, which he named "strophanthin". wikipedia.org He presented his findings, which detailed the compound's primary action on the heart, at a meeting of the British Medical Association. wikipedia.org
Further refinement of the extraction and characterization process was achieved by the German pharmacist Herman Thoms. In 1904, Thoms successfully isolated pure glycosides from S. kombe and S. gratus, which he named k-Strophanthin and g-Strophanthin, respectively. nih.gov It became clear that the "k-Strophanthin" isolated from S. kombe was not a single compound but a mixture of several cardiac glycosides. researchgate.net
Subsequent research identified the individual components of this mixture. The term this compound is synonymous with one of these components, Cymarin (B190896) . The other primary glycosides in the "k-Strophanthin" mixture are k-Strophanthin-beta and k-Strophanthoside.
| Common Name | Systematic Name | Aglycone | Sugar Moiety |
|---|---|---|---|
| This compound (Cymarin) | Strophanthidin-D-cymarosid | Strophanthidin (B154792) | D-Cymarose |
| k-Strophanthin-beta | Strophanthidin-glucocymarosid | Strophanthidin | Glucose, D-Cymarose |
| k-Strophanthoside | Strophanthidin-diglucocymarosid | Strophanthidin | 2x Glucose, D-Cymarose |
Contextualization within the History of Cardiac Glycoside Research
The discovery and investigation of this compound did not occur in a vacuum. It was part of a broader scientific movement to understand and utilize a class of compounds known as cardiac glycosides. The foundational work in this field was laid by the English physician William Withering in the 18th century with his systematic study of the foxglove plant, Digitalis purpurea. His work established the therapeutic potential of these plant extracts for conditions like dropsy (edema).
By the late 19th and early 20th centuries, when researchers like Fraser and Thoms were isolating strophanthins, the scientific community had a foundational, albeit incomplete, understanding of cardiac-active compounds. The isolation of strophanthin (B611039) offered a new source of cardiac glycosides, distinct from the digitalis-derived compounds. By the 1880s, preparations of Strophanthus were commonly prescribed for cardiac patients as an alternative to digitalis. researchgate.net
The commercialization of these findings followed swiftly. Based on Fraser's work, the company Burroughs, Wellcome & Co introduced a "Tincture of Strophanthus" in 1886. nih.gov Following Thoms' isolation of the pure glycosides, companies in Germany began to market standardized solutions. In 1907, Boehringer, in collaboration with the physician Albert Fraenkel, introduced an intravenous solution of k-Strophanthin under the brand name "Kombetin". nih.gov This positioned strophanthins, including the components of the k-Strophanthin mixture, as significant players in the pharmacopeia of the time, alongside the well-established digitalis glycosides.
Paradigm Shifts in Academic Understanding of this compound's Biological Actions
The initial understanding of this compound's biological action was phenomenological; it was observed to strengthen the contraction of the heart muscle (a positive inotropic effect) and alter its rate. The central paradigm for how it achieved this effect solidified around its interaction with a specific cellular target.
The fundamental mechanism of action for all cardiac glycosides, including this compound (Cymarin), is the inhibition of the Na+/K+-ATPase pump. wikipedia.orgpatsnap.com This enzyme, located in the cell membrane of cardiac muscle cells, is crucial for maintaining the electrochemical gradients of sodium and potassium ions. patsnap.com
The academic understanding of this process evolved to a detailed molecular model:
Inhibition of the Pump : this compound binds to the Na+/K+-ATPase enzyme, inhibiting its function. patsnap.com
Increased Intracellular Sodium : This inhibition leads to an accumulation of sodium ions inside the cardiac muscle cell. patsnap.com
Effect on the Sodium-Calcium Exchanger : The increased intracellular sodium concentration alters the function of another membrane protein, the sodium-calcium exchanger (NCX). Normally, the NCX expels calcium from the cell. However, with elevated intracellular sodium, the efficiency of this calcium expulsion is reduced. patsnap.com
Increased Intracellular Calcium : The result is an accumulation of calcium ions within the cell. patsnap.com
Enhanced Contractility : Higher levels of intracellular calcium lead to a greater release of calcium from the sarcoplasmic reticulum during each heartbeat. This increased availability of calcium enhances its binding to the protein troponin, which in turn strengthens the force of contraction of the cardiac muscle. patsnap.com
This mechanism, centered on the inhibition of the Na+/K+-ATPase pump, has remained the core paradigm for understanding the primary cardiac effects of this compound. While broader research on cardiac glycosides has explored their roles in other cellular signaling pathways and potential applications, the foundational understanding of this compound's action on the heart has been a story of refinement and detailed elucidation of the Na+/K+-ATPase inhibition model rather than a radical paradigm shift to a different primary mechanism.
| Year | Researcher/Entity | Key Finding/Event |
|---|---|---|
| 1865 | Pelikan, Fagge, & Stevenson | Recognized the similarity in action between Strophanthus and Digitalis. wikipedia.org |
| 1885 | Sir Thomas R. Fraser | Isolated a glycoside mixture from S. kombe and named it "strophanthin". wikipedia.org |
| 1886 | Burroughs, Wellcome & Co | Introduced "Tincture of Strophanthus" based on Fraser's work. nih.gov |
| 1904 | Herman Thoms | Isolated and named the pure glycoside mixture k-Strophanthin from S. kombe. nih.gov |
| 1907 | Boehringer | Marketed an intravenous solution of k-Strophanthin called "Kombetin". nih.gov |
Molecular Mechanisms of Action
Primary Molecular Target: The Sodium-Potassium ATPase (Na+/K+-ATPase)
The principal molecular target for k-Strophanthin-alpha, like other cardiac glycosides, is the Na+/K+-ATPase, an essential enzyme embedded in the plasma membrane of most animal cells. nih.gov This enzyme, also known as the sodium-potassium pump, actively transports three sodium ions (Na+) out of the cell and two potassium ions (K+) into the cell for each molecule of ATP hydrolyzed. nih.govpatsnap.com This process is fundamental for maintaining cellular resting membrane potential, regulating cell volume, and establishing the electrochemical gradients necessary for various physiological processes. nih.govfrontiersin.org
This compound exerts its effect by binding to and inhibiting the activity of the Na+/K+-ATPase. patsnap.compatsnap.com This inhibition disrupts the normal pumping of sodium and potassium ions across the cell membrane. patsnap.com The binding site for cardiac glycosides like this compound is located on the extracellular side of the alpha-subunit of the Na+/K+-ATPase. nih.govnih.gov The compound preferentially binds to the E2-P conformation of the enzyme, which is a phosphorylated state with an outward-facing ion-binding cavity. nih.govnih.govconicet.gov.ar This binding stabilizes the enzyme in an inactive state, preventing the dephosphorylation and conformational changes necessary to complete the ion transport cycle. youtube.com
The inhibitory effect is a hallmark of cardiac glycosides and forms the basis of their physiological actions. droracle.airesearchgate.net Research on strophanthidin (B154792), the aglycone of this compound, demonstrates a concentration-dependent inhibition of Na+, K+-ATPase activity, which is directly linked to its cardiotonic effects at higher concentrations. amegroups.cn However, some studies suggest that at very low, therapeutic concentrations, the positive inotropic effects may occur without significant inhibition, or even with slight stimulation, of the pump's activity, indicating a complex relationship between pump inhibition and physiological response. amegroups.cn
| Strophanthidin Concentration | Effect on Cardiac Contractility (+dp/dtmax) | Effect on Na+/K+-ATPase Activity | Reference |
|---|---|---|---|
| 0.1 nmol/L | No effect | Stimulated (P<0.05) | amegroups.cn |
| 1 nmol/L | Increased (P<0.05) | Stimulated (P<0.01) | amegroups.cn |
| 10 and 100 nmol/L | Significantly increased (P<0.05 or P<0.01) | No significant effect | amegroups.cn |
| 1-100 µmol/L | Initial enhancement followed by reduction (irregular contraction) | Concentration-dependent inhibition (P<0.01) | amegroups.cn |
This compound, also known as cymarin (B190896), is a specific cardiac glycoside. Its structure consists of a steroid nucleus (the aglycone, strophanthidin) and a sugar moiety (cymarose). wikipedia.org This glycosidic linkage is crucial for the compound's pharmacokinetic properties and binding affinity to the Na+/K+-ATPase. The aglycone, strophanthidin, is the pharmacologically active part that directly interacts with the pump, but the sugar influences its potency and solubility. wikipedia.org
Different cardiac glycosides, which vary in their aglycone structure and attached sugar groups, exhibit different affinities for the Na+/K+-ATPase. researchgate.netnih.gov For instance, k-Strophanthin is an analogue of ouabain (B1677812) (g-strophanthin). wikipedia.orgwikipedia.org While both are potent inhibitors, subtle structural differences can affect their binding and clinical profiles. The interaction is also dependent on the specific isoform of the Na+/K+-ATPase alpha-subunit (e.g., α1, α2, α3), which are expressed differently across various tissues. nih.govnih.gov For example, studies have shown that the α2 and α3 isoforms can form signaling complexes that are distinct from the α1 isoform. nih.gov The interaction between extracellular potassium ions and cardiac glycosides is also significant, with K+ ions exhibiting competitive behavior with strophanthidin at the Na+/K+-ATPase receptor site. nih.gov
Secondary Ionic Transporter Modulation
The inhibition of the Na+/K+-ATPase by this compound sets off a cascade of events that modulates the activity of other ion transporters, leading to significant changes in intracellular ion concentrations. researchgate.net
The direct and primary consequence of Na+/K+-ATPase inhibition by this compound is a reduction in the pumping of sodium ions out of the cell. patsnap.compatsnap.com This leads to a progressive accumulation of Na+ within the cytoplasm, thereby increasing the intracellular sodium concentration. patsnap.comdroracle.airesearchgate.net This effect has been demonstrated in numerous studies; for example, strophanthidin has been shown to produce dose-dependent increases in intracellular sodium activity (aiNa) in cardiac Purkinje fibers. nih.gov This rise in intracellular sodium is the critical link between the inhibition of the primary target and the subsequent downstream effects on calcium handling. patsnap.comdroracle.ainih.gov
| Strophanthidin Concentration | Effect on Intracellular Sodium Activity (aiNa) | Effect on Twitch Tension (T) | Reference |
|---|---|---|---|
| 10⁻⁸ M | No detectable change | No detectable change | nih.gov |
| >5 x 10⁻⁸ M | Dose-dependent increase | Dose-dependent increase | nih.gov |
| During Onset & Recovery | A linear relationship was observed between the change in aiNa and the change in T. | nih.gov |
The elevated intracellular sodium concentration directly affects the function of another crucial ion transporter: the sodium-calcium exchanger (NCX). patsnap.comnih.gov The NCX is a bidirectional transporter that typically uses the electrochemical gradient of sodium—moving three Na+ ions into the cell—to extrude one calcium ion (Ca2+) out of the cell. droracle.ainih.gov When intracellular Na+ levels rise due to Na+/K+-ATPase inhibition, the sodium gradient across the cell membrane is reduced. droracle.ai This diminished gradient lessens the driving force for the NCX to pump Ca2+ out of the cell. patsnap.comnih.gov In fact, the altered gradient can cause the NCX to operate in its "reverse mode," actively transporting Ca2+ into the cell in exchange for Na+ moving out. frontiersin.org
The modulation of NCX activity leads to the ultimate and most significant downstream effect of this compound: an increase in the intracellular calcium ion concentration ([Ca2+]i). patsnap.compatsnap.com The combination of reduced Ca2+ efflux and potential Ca2+ influx via the reverse mode of the NCX results in a net accumulation of calcium in the cytoplasm. patsnap.comdroracle.ainih.gov This elevation in cytosolic calcium is not uniform and can manifest as changes in the amplitude and frequency of calcium transients or oscillations. nih.govnih.govplos.orgbiorxiv.org Studies have shown that strophanthidin can produce a two- to three-fold increase in intracellular calcium activity. nih.gov This increased availability of intracellular Ca2+ enhances the amount of calcium stored in the sarcoplasmic reticulum, making more calcium available for release during subsequent cellular excitation, which is the molecular basis for the compound's effects on muscle contractility. patsnap.comnih.gov
Electrophysiological Effects of this compound at the Cellular Level
The primary mechanism of action of this compound, a cardiac glycoside, is the inhibition of the Na+/K+-ATPase pump in myocardial cells. patsnap.comajmcrr.com This inhibition leads to an increase in the intracellular sodium ion concentration. patsnap.com The elevated intracellular sodium alters the function of the sodium-calcium exchanger, resulting in decreased calcium efflux and a subsequent increase in intracellular calcium concentration. patsnap.com This rise in intracellular calcium is not only responsible for the positive inotropic effect of the compound but also significantly modulates the electrophysiological properties of cardiac myocytes, including the action potential duration and refractory periods. patsnap.com
Modulation of Action Potential Duration
The cardiac action potential is a complex event involving the sequential activation and inactivation of various ion channels. nih.gov The duration of this potential is a critical determinant of cardiac rhythm and is influenced by compounds that affect the underlying ion currents. Research on strophanthidin, the aglycone of k-Strophanthin, in isolated guinea-pig ventricular myocytes has revealed a biphasic effect on the action potential duration (APD). nih.gov
Initial exposure to strophanthidin results in a lengthening of the APD. nih.gov This initial phase is associated with a more positive plateau phase of the action potential. nih.gov However, with continued exposure, this is followed by a more pronounced shortening of the APD. nih.gov This shortening is linked to a reduction in the calcium current (ICa), which is a consequence of the increased intracellular calcium concentration causing a Ca2+-dependent inactivation of the calcium channels. nih.govnih.gov While direct quantitative data for this compound is limited in publicly available literature, the effects of its active component, strophanthidin, provide insight into its expected behavior.
One study on various cardiac glycosides in cat ventricular myocytes found that ouabain (a compound structurally and functionally similar to this compound) also caused a shortening of the action potential. ajmcrr.com This effect was correlated with an increase in the steady-state outward current, which is sensitive to inhibitors of the Na+-Ca2+ exchanger. ajmcrr.com This suggests that the shortening of the APD is a complex interplay between the altered calcium dynamics and the subsequent effects on other ion currents.
Qualitative Effects of Strophanthidin on Action Potential Duration in Guinea-Pig Ventricular Myocytes
| Exposure Phase | Effect on Action Potential Duration (APD) | Associated Change in Action Potential Plateau |
|---|---|---|
| Initial | Lengthening | More Positive |
| Sustained | Shortening | More Negative |
This table summarizes the observed qualitative changes in action potential duration upon exposure to strophanthidin, the aglycone of this compound. nih.gov
Influence on Cardiac Myocyte Refractory Periods
The refractory period of a cardiac myocyte is the interval following an action potential during which the cell is incapable of generating another action potential. This property is crucial for preventing arrhythmias and ensuring coordinated contraction of the heart muscle. By modulating the action potential duration, this compound consequently influences the refractory period of cardiac myocytes. patsnap.com
The shortening of the action potential duration, as observed with strophanthidin, directly leads to a shortening of the effective refractory period (ERP). A shorter ERP can be a contributing factor to the arrhythmogenic potential of cardiac glycosides at higher concentrations. However, the precise quantitative relationship between this compound concentration and the change in the refractory period is not well-documented in easily accessible literature. Clinical studies with k-Strophanthin have noted its effects on systolic time intervals, which are indirect measures of electrophysiological events, indicating a dose-related positive inotropic effect. nih.gov It is understood that the influence on the refractory period is a key component of the anti-arrhythmic and, conversely, the pro-arrhythmic effects of cardiac glycosides. patsnap.com
Theoretical Influence of this compound on Cardiac Myocyte Refractory Period
| Effect on Action Potential Duration | Consequent Effect on Effective Refractory Period (ERP) | Potential Clinical Implication |
|---|---|---|
| Shortening | Shortening | Altered susceptibility to arrhythmias |
This table outlines the theoretical relationship between the this compound-induced modulation of action potential duration and the cardiac myocyte refractory period, based on established electrophysiological principles. patsnap.com
Cellular and Subcellular Targets
Direct Binding to Na+/K+-ATPase Subunits
The primary molecular target of k-Strophanthin-alpha is the ubiquitous plasma membrane enzyme, the sodium-potassium adenosine-triphosphatase (Na+/K+-ATPase). This enzyme is crucial for maintaining cellular electrochemical gradients by actively transporting sodium ions (Na+) out of and potassium ions (K+) into the cell.
The Na+/K+-ATPase is a heteromeric protein complex consisting of catalytic α subunits, glycosylated β subunits, and regulatory γ subunits. The α subunit is the functional core, containing the binding sites for ATP, Na+, K+, and cardiac glycosides (CGs) frontiersin.orgnih.gov. In humans, there are four known isoforms of the α subunit: α1, α2, α3, and α4, with α1 being ubiquitous, α2 predominantly found in skeletal and cardiac muscle, and α3 primarily in the brain nih.govpnas.org.
This compound, like other cardiac glycosides, binds to the extracellular domain of the α subunit of the Na+/K+-ATPase frontiersin.orgnih.govnih.gov. While research indicates that cardiac glycosides generally exhibit similar affinities across the different α-subunit isoforms, specific binding affinities can vary mdpi.com. The binding site is located within the transmembrane domains and extracellular loops of the α subunit, with specific amino acid residues contributing to the high affinity of these compounds for the enzyme nih.govcapes.gov.brnih.gov. The precise isoform specificity and quantitative affinity data for this compound across all α-subunit isoforms are complex and subject to ongoing research, but its interaction with the cardiac α2 isoform is particularly relevant for its cardiotonic effects nih.govmdpi.com.
The binding of this compound to the Na+/K+-ATPase leads to the inhibition of its ion transport activity patsnap.commdpi.comresearchgate.netvscht.czpatsnap.com. This inhibition has several critical functional implications:
Increased Intracellular Sodium: Inhibition of the Na+/K+-ATPase disrupts the outward transport of Na+, resulting in an accumulation of Na+ within the cardiac myocyte, increasing intracellular sodium concentration ([Na+]i) nih.govmdpi.compatsnap.comwikipedia.org.
Altered Sodium-Calcium Exchange: The elevated intracellular Na+ gradient affects the activity of the sarcolemmal sodium-calcium exchanger (NCX). The NCX typically extrudes Ca2+ from the cell in exchange for Na+ influx. With higher [Na+]i, the driving force for Ca2+ extrusion is reduced, leading to decreased net Ca2+ efflux from the cell nih.govmdpi.compatsnap.com.
Increased Intracellular Calcium: The combination of reduced Ca2+ extrusion via the NCX and potentially increased Ca2+ release from intracellular stores (like the sarcoplasmic reticulum) results in a significant rise in intracellular calcium concentration ([Ca2+]i) in both the cytosol and the sarcoplasmic reticulum nih.govmdpi.compatsnap.commdpi.comwikipedia.org.
Positive Inotropy: The augmented intracellular calcium levels enhance the binding of Ca2+ to troponin C. This calcium-troponin interaction triggers a conformational change in the troponin complex, which in turn permits greater interaction between actin and myosin filaments, leading to increased cross-bridge cycling and a stronger, more forceful contraction of the cardiac muscle patsnap.comymaws.com. This phenomenon is known as positive inotropy.
Dose-Dependent Effects: The functional consequences are dose-dependent. Below a certain threshold concentration (e.g., < 0.1 μmol/L), significant effects may not be observed. Within a specific therapeutic range (e.g., 0.1–0.5 μmol/L), this compound elicits a positive inotropic effect, increasing myocardial contractility. Above this range, toxic effects can manifest wikipedia.org.
| Target Interaction | Primary Consequence | Secondary Consequence | Tertiary Consequence | Overall Effect on Cardiac Muscle |
| Binding to Na+/K+-ATPase | Inhibition of pump activity | Increased intracellular Na+ ([Na+]i) | Reduced Na+/Ca2+ exchange (decreased Ca2+ efflux) | Increased myocardial contractility (positive inotropy) |
| Increased intracellular Ca2+ ([Ca2+]i) (cytosolic & SR) | Enhanced force of contraction | |||
| Increased Ca2+-troponin C binding, leading to enhanced actin-myosin interaction | Stronger, more efficient heartbeat | |||
| Mitochondrial ROS Production | Potential signaling pathway activation | Increased mitochondrial ROS generation (at sub-inhibitory conc.) | Oxidative stress, potential cellular damage (at higher conc. or prolonged exposure) | Modulated cellular energy/signaling balance, potential toxicity |
Sarcoplasmic Reticulum Calcium Handling
The sarcoplasmic reticulum (SR) plays a pivotal role in regulating intracellular calcium levels, which is critical for excitation-contraction coupling in cardiac muscle. This compound indirectly influences SR calcium handling primarily through its effect on cytosolic calcium. The increased intracellular calcium concentration, a result of Na+/K+-ATPase inhibition and impaired Na+/Ca2+ exchange, can lead to enhanced calcium uptake into the SR by the SR Ca2+-ATPase (SERCA). Subsequently, this increased SR calcium content can result in a greater release of calcium from the SR during subsequent action potentials, further contributing to the enhanced contractility nih.govmdpi.commdpi.comwikipedia.org. Specifically, elevated intracellular sodium can trigger calcium release from the SR via various signaling cascades, including those involving CaMKII and inositol-3-phosphate receptors mdpi.com.
Interactions with Contractile Apparatus Proteins (e.g., Troponin)
This compound does not directly bind to or interact with the contractile proteins themselves, such as actin, myosin, or troponin. Instead, its influence on the contractile apparatus is mediated indirectly through its effect on intracellular calcium dynamics. The increased availability of cytosolic calcium, resulting from the inhibition of the Na+/K+-ATPase, leads to a greater concentration of calcium ions available to bind to troponin C. This calcium binding is the direct trigger for the conformational changes in the troponin complex that permit the interaction between actin and myosin filaments. This enhanced actin-myosin cross-bridge cycling directly translates to an increased force of contraction patsnap.comymaws.comresearchgate.net.
Mitochondrial Function and Energetics
Mitochondria are central to cellular energy production and are also significant sources of reactive oxygen species (ROS). This compound can influence mitochondrial function, particularly concerning ROS generation.
Research suggests that cardiac glycosides, including compounds related to this compound, can influence mitochondrial ROS production. Studies indicate that at sub-inhibitory concentrations, these compounds may activate signaling pathways that lead to increased mitochondrial ROS generation nih.gov. Furthermore, some evidence suggests that the inhibition of Na+/K+-ATPase and the subsequent elevation in intracellular calcium can also contribute to ROS production, potentially through mechanisms that disrupt mitochondrial function or electron transport chain activity mdpi.commdpi.com. Mitochondria are a primary endogenous source of ROS, with the electron transport chain (ETC) complexes I and III being major contributors to superoxide (B77818) production mdpi.comsigmaaldrich.comnih.govexplorationpub.com. While the precise mechanisms by which this compound modulates mitochondrial ROS are still under investigation, this effect may contribute to its broader cellular impact, including potential roles in signaling or toxicity at different concentrations.
Signal Transduction Pathways and Intracellular Cascades
Na+/K+-ATPase as a Signal Transducer
Beyond its classical role as an ion pump, the Na+/K+-ATPase functions as a sophisticated signal transducer. nih.govutoledo.edufrontiersin.org The binding of cardiac glycosides like k-strophanthidin to the enzyme can initiate signaling cascades independent of changes in intracellular sodium concentration. utoledo.edu This signaling function transforms the enzyme into a receptor that communicates extracellular stimuli to intracellular organelles. utoledo.edufrontiersin.org The interaction of strophanthidin (B154792) with Na+/K+-ATPase has been shown to generate downstream signals that influence cell growth and apoptosis. nih.govnih.gov This signaling complex is often localized in specific plasma membrane microdomains known as caveolae, which facilitates the interaction with other signaling proteins. utoledo.edu
The binding of cardiac glycosides to the Na+/K+-ATPase signaling complex leads to the activation of multiple intracellular protein kinases. utoledo.edu A key early event is the activation of the non-receptor tyrosine kinase Src. utoledo.eduutoledo.edu This activation can then trigger broader signaling networks, most notably the Mitogen-Activated Protein Kinase (MAPK) cascades. utoledo.eduutoledo.edu MAPK pathways, which include the classical ERK, JNK/SAPK, and p38 kinase families, are crucial regulators of cell proliferation, differentiation, and apoptosis. abcam.comnih.gov
Research on strophanthidin demonstrates its capacity to modulate these pathways in a context-dependent manner. In cancer cells, strophanthidin has been found to attenuate MAPK signaling by inhibiting key components such as MEK1, a MAPKK. nih.gov It has also been shown to downregulate p38 MAPK/ERK signaling. nih.gov Conversely, in normal guinea pig ventricular myocytes, strophanthidin activates the MAPK pathway, contributing to an increase in intracellular calcium. nih.gov This highlights the differential effects of the compound based on cell type and physiological state.
The signaling cascades initiated at the Na+/K+-ATPase extend to the nucleus, where they modulate the expression of genes critical for cell growth and proliferation. utoledo.edu Activation of the Na+/K+-ATPase signalosome can lead to the activation of transcription factors such as AP-1 and NF-κB. utoledo.edu Studies with strophanthidin have shown a direct impact on the expression of growth-related genes. Treatment of cancer cells with strophanthidin resulted in the significant downregulation of proto-oncogenes including c-Myc, c-Jun, and c-Fos. nih.gov Furthermore, it was observed to inhibit the expression of genes that regulate the cell cycle, such as cyclin D1, Chk1, Chk2, and CDK6. nih.gov This demonstrates a potent role for k-strophanthidin in controlling the transcriptional machinery that governs cell growth.
Modulation of Cell Proliferation Signaling
k-Strophanthin-alpha and its derivatives are potent modulators of cell proliferation, primarily exerting inhibitory and cytotoxic effects, especially in cancer cells. nih.govmedsci.org Strophanthidin has been shown to effectively suppress the growth of various human cancer cell lines. nih.gov The mechanism for this inhibition is multifaceted, involving the arrest of the cell cycle and the induction of programmed cell death pathways. nih.govmedsci.org
A primary mechanism by which k-strophanthidin inhibits cell proliferation is by inducing cell cycle arrest, specifically at the G2/M transition phase. nih.govmedsci.org This effect has been observed in multiple cancer cell lines, including breast (MCF-7), lung (A549), and liver (HepG2) cancer cells. nih.govresearchgate.net Flow cytometry analysis has shown a dose-dependent increase in the population of cells in the G2/M phase following treatment. nih.govmedsci.org This arrest is biochemically linked to the altered expression of key cell cycle regulatory proteins. For instance, treatment with a natural product containing k-strophanthin enhanced the expression of the tumor suppressor proteins p53 and p21, as well as the checkpoint protein 14-3-3σ, which collectively block cell cycle progression and promote apoptosis. medsci.org
| Cell Line | Compound | Observation | Associated Protein Changes | Source |
|---|---|---|---|---|
| AGS (Gastric Cancer) | CKBM (natural product) | Dose-dependent increase in G2/M population (from 11.6% to 50.5% with 15% CKBM) | Enhanced expression of p21, p53, 14-3-3σ | medsci.org |
| MCF-7 (Breast Cancer) | Strophanthidin | G2/M population increased from 18.82% (control) to 37.84% (treated) | Inhibition of checkpoint and cyclin-dependent kinases | nih.gov |
| A549 (Lung Cancer) | Strophanthidin | G2/M population increased from 26.25% (control) to 27.85% (treated) | Inhibition of checkpoint and cyclin-dependent kinases | nih.gov |
| HepG2 (Liver Cancer) | Strophanthidin | G2/M population increased from 25.51% (control) to 34.82% (treated) | Inhibition of checkpoint and cyclin-dependent kinases | nih.gov |
In addition to halting the cell cycle, k-strophanthidin actively induces programmed cell death through both apoptosis (Type I cell death) and autophagy (Type II cell death). nih.govaustinpublishinggroup.com Strophanthidin treatment triggers the intrinsic apoptotic pathway, marked by the overexpression of the initiator caspase-9 and the executioner caspases-3 and -7. nih.gov It also upregulates caspase-8 and the pro-apoptotic protein BAX, while downregulating the anti-apoptotic proto-oncogene c-Myc. nih.gov Further research indicates that strophanthidin can promote apoptosis in human lung adenocarcinoma cells by enhancing TRAIL-DR5 signaling. nih.gov
The role of strophanthidin in autophagy is complex. It has been reported to induce autophagic cell death and modulate the expression of key autophagy-related proteins such as LC3, Beclin 1, and p62. nih.gov However, another study suggested that in A549 lung cancer cells, strophanthidin may inhibit autophagy by decreasing the expression of the LC3 and p62 complexes. researchgate.net This suggests that the impact on autophagy may be highly dependent on the specific cellular context.
Interplay with Key Signaling Networks
The cellular effects of k-strophanthidin are not confined to a single linear pathway but result from its ability to modulate and crosstalk with multiple, interconnected signaling networks. nih.gov A significant target is the PI3K/AKT/mTOR pathway, a central regulator of cell growth, survival, metabolism, and autophagy. nih.govresearchgate.net Strophanthidin has been shown to inhibit the expression of several key proteins within this cascade, including PI3K, AKT, and mTOR, thereby suppressing pro-survival signals. nih.gov
Furthermore, strophanthidin attenuates the Wnt/β-catenin signaling pathway. nih.gov It also interacts with the JAK-STAT pathway, although its effects on STAT3 and p53 appear to be cell-specific, showing upregulation in HepG2 cells but downregulation in MCF-7 and A549 cells. nih.gov This broad-spectrum activity, targeting several critical cancer-related pathways simultaneously, underscores the compound's potent biological activity.
| Signaling Pathway | Protein Target | Observed Effect | Source |
|---|---|---|---|
| MAPK | MEK1 | Inhibition | nih.gov |
| p38 MAPK/ERK | Downregulation | nih.gov | |
| PI3K/AKT/mTOR | PI3K | Inhibition | nih.gov |
| AKT | Inhibition | nih.gov | |
| mTOR | Inhibition | nih.gov | |
| Wnt/β-catenin | Gsk3α | Inhibition | nih.gov |
| β-catenin | Inhibition | nih.gov | |
| Apoptosis Regulation | Caspase-3, -7, -9 | Activation/Overexpression | nih.gov |
| BAX | Upregulation | nih.gov | |
| c-Myc | Downregulation | nih.gov |
MAPK Pathway Modulation
The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that converts extracellular stimuli into a wide range of cellular responses, including proliferation, differentiation, and apoptosis. pnas.org Research demonstrates that strophanthidin can significantly attenuate this pathway in various cancer cells. nih.gov
In studies using human breast (MCF-7), lung (A549), and liver (HepG2) cancer cell lines, treatment with strophanthidin led to the inhibition of several key proteins within the MAPK signaling cascade. nih.gov A notable effect was the inhibited expression of MEK1, a central kinase in the pathway. nih.gov Furthermore, strophanthidin treatment resulted in the significant downregulation of proto-oncogenes such as c-Myc, c-Jun, and c-Fos, which are downstream targets of MAPK signaling. nih.gov This modulation of the MAPK pathway is a key component of the cytotoxic and anti-proliferative effects observed with strophanthidin treatment in cancer cells. nih.gov
PI3K/AKT/mTOR Pathway Regulation
The Phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR pathway is a critical intracellular signaling pathway that regulates the cell cycle and is fundamental for cellular growth, proliferation, and survival. nih.gov Strophanthidin has been shown to exert significant regulatory control over this pathway. nih.govnih.gov
In research involving MCF-7, A549, and HepG2 cancer cells, strophanthidin treatment was found to inhibit the expression of the pathway's principal components: PI3K, AKT, and mTOR. nih.govoup.com A consistent downregulation of mTOR, PI3K, and other related proteins like LC3, Beclin 1, and p62 was observed across these cell lines following exposure to strophanthidin. nih.gov These findings indicate that strophanthidin's ability to induce cell death and modulate autophagy is linked to its regulation of the PI3K/AKT/mTOR pathway. nih.gov
Wnt/β-Catenin Signaling Interference
The Wnt/β-catenin pathway plays a vital role in embryonic development and tissue homeostasis, and its aberrant activation is frequently associated with cancer. youtube.com Strophanthidin has been found to interfere with this signaling cascade. nih.govnih.gov
Studies have shown that strophanthidin treatment in cancer cells leads to a substantial dysregulation of Glycogen Synthase Kinase 3 alpha (Gsk3α). nih.gov This dysregulation, in turn, suppresses the expression of β-catenin, the central effector of the canonical Wnt pathway. nih.gov By inhibiting key proteins like Gsk3α and β-catenin, strophanthidin effectively disrupts this critical pro-survival signaling pathway in cancer cells. nih.govoup.com
| Pathway | Key Proteins Modulated by Strophanthidin | Observed Effect in Cancer Cells | Cell Lines Studied |
| MAPK | MEK1, c-Myc, c-Jun, c-Fos | Inhibition/Downregulation | MCF-7, A549, HepG2 |
| PI3K/AKT/mTOR | PI3K, AKT, mTOR, LC3, Beclin 1 | Inhibition/Downregulation | MCF-7, A549, HepG2 |
| Wnt/β-Catenin | Gsk3α, β-catenin | Inhibition/Downregulation | MCF-7, A549, HepG2 |
Other Downstream Signaling Effects Dependent on Na+/K+-ATPase Interaction
The binding of cardiac glycosides to the Na+/K+-ATPase triggers conformational changes that activate multiple downstream signaling cascades, independent of the pump's ion transport function. nih.gov
Inhibition of Focal Adhesion Kinase (FAK)
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in signal transduction pathways involved in cell migration, proliferation, and survival. pnas.org While direct studies on strophanthidin are limited, research on other cardiac glycosides indicates a class-wide effect on FAK. For instance, the cardiac glycoside digitoxin (B75463) has been shown to inhibit the activation of FAK in human umbilical vein endothelial cells (HUVEC). nih.gov This inhibition of FAK is a key mechanism behind the observed reduction in cell migration and angiogenesis, suggesting that this is a significant downstream effect of cardiac glycoside interaction with the Na+/K+-ATPase. nih.gov
Influence on Hypoxia-Induced Factor 1α (HIF-1α) Production
Hypoxia-inducible factor 1-alpha (HIF-1α) is a transcription factor that is critical for tumor adaptation to hypoxic (low oxygen) environments, promoting angiogenesis and metabolic reprogramming. nih.gov Multiple studies have demonstrated that cardiac glycosides are potent inhibitors of HIF-1α. pnas.orgpnas.orgnih.gov Compounds such as digoxin (B3395198), ouabain (B1677812), and proscillaridin (B1679727) A have been shown to inhibit the synthesis of HIF-1α protein and the expression of its target genes in cancer cells. pnas.orgpnas.org This inhibition occurs at the protein synthesis level and is a critical component of the anti-tumor activity of cardiac glycosides, as it blocks the ability of cancer cells to survive and grow in hypoxic conditions. oup.comnih.gov
Alteration of p21Cip1 Cell Cycle Inhibitor Production
The protein p21Cip1 is a potent cyclin-dependent kinase (CDK) inhibitor that plays a crucial role in cell cycle regulation, particularly in inducing cell cycle arrest at the G1/S and G2/M checkpoints. medchemexpress.com Strophanthidin has been demonstrated to cause cell cycle arrest at the G2/M phase in cancer cells. nih.govmedchemexpress.com This effect is validated by the observed inhibition of various checkpoint and cyclin-dependent kinases following strophanthidin treatment. nih.gov The mechanism is described as being both p53-dependent and independent. medchemexpress.com As p21Cip1 is a primary target of p53 and a key inhibitor of the CDKs that drive the G2/M transition, the observed G2/M arrest strongly implicates the modulation of p21Cip1 production or activity as a downstream consequence of strophanthidin action. nih.govmedchemexpress.com
| Downstream Target | Effect of Cardiac Glycosides | Compound(s) Studied | Implication |
| Focal Adhesion Kinase (FAK) | Inhibition of activation | Digitoxin | Reduced cell migration and angiogenesis |
| HIF-1α | Inhibition of protein synthesis | Digoxin, Ouabain, Proscillaridin A, Bufalin (B1668032) | Blocked tumor growth and adaptation to hypoxia |
| p21Cip1 (implicated) | Induction of G2/M cell cycle arrest | Strophanthidin | Inhibition of cancer cell proliferation |
Inhibition of Topoisomerase I and II
Topoisomerases are essential enzymes that regulate the topology of DNA, playing a crucial role in DNA replication, transcription, and chromosome segregation. The inhibition of these enzymes is a key mechanism for certain anticancer drugs. Several cardiac glycosides, including ouabain and digoxin, have been reported to exert therapeutic effects on cancer by affecting topoisomerases I and II. nih.gov
Strophanthidin, the aglycone of k-Strophanthin, has demonstrated the ability to induce DNA damage in cancer cells, a hallmark of topoisomerase inhibition. nih.gov In studies on human cancer cell lines, strophanthidin treatment led to the formation of comets in comet assays, indicating DNA strand breaks. nih.gov This suggests that strophanthidin mediates cell death by damaging DNA. nih.gov
The cytotoxic effects of strophanthidin have been quantified in various cancer cell lines, providing an indirect measure of its potential anti-cancer activity which may be linked to topoisomerase inhibition.
Table 1: Cytotoxic Activity of Strophanthidin in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
|---|---|---|
| A549 | Lung Cancer | 0.529 ± 0.05 |
| MCF-7 | Breast Cancer | 1.12 ± 0.04 |
| HepG2 | Liver Cancer | 1.75 ± 0.02 |
Data sourced from a study on the anticancer effects of strophanthidin. nih.gov
While these findings on strophanthidin strongly suggest a role in topoisomerase inhibition, direct enzymatic assays detailing the specific inhibitory concentrations (IC50) of this compound against purified topoisomerase I and II are not yet widely documented in publicly available literature.
Modulation of Steroid Receptor Coactivators (SRC-1 and 3)
Steroid receptor coactivators (SRCs) are a family of proteins that are crucial for the transcriptional activity of nuclear receptors, including steroid hormone receptors. nih.gov Overexpression of SRCs, particularly SRC-1 and SRC-3, is associated with the development and progression of various cancers. nih.gov
Recent research has identified cardiac glycosides as a class of compounds capable of modulating SRCs. A screening of various cardiac glycosides revealed that strophanthidin can reduce the cellular protein levels of SRC-3 in MCF-7 breast cancer cells. aacrjournals.org Furthermore, other cardiac glycosides like digoxin and bufalin have been shown to inhibit the transcriptional activity of both SRC-1 and SRC-3. mdpi.com Specifically, bufalin, a bufadienolide cardiac glycoside, has been identified as a potent small-molecule inhibitor of SRC-3 and SRC-1. aacrjournals.org It directly binds to SRC-3 and selectively reduces its protein levels. plos.org
Table 2: Effect of Various Cardiac Glycosides on SRC-3 Protein Levels in MCF-7 Cells
| Compound | Class | Effect on SRC-3 Protein Levels |
|---|---|---|
| Ouabain | Cardenolide | Reduction |
| Digitoxin | Cardenolide | Reduction |
| Digoxin | Cardenolide | Reduction |
| Strophanthidin | Cardenolide | Reduction (at higher doses than digoxin) |
| Bufalin | Bufadienolide | Potent Reduction |
| Cinobufagin | Bufadienolide | Reduction |
| Cinobufotalin | Bufadienolide | Reduction |
| Resibufogenin | Bufadienolide | Reduction |
Based on Western blot analysis of SRC-3 protein levels after treatment with various cardiac glycosides. aacrjournals.org
This evidence strongly suggests that the modulation of SRCs is a mechanism of action for cardiac glycosides. While direct studies on this compound are limited, the findings for its aglycone, strophanthidin, indicate a potential role in the downregulation of these important cancer-related coactivators.
Inhibition of IL-8 Production and TNF-α/NF-κB Pathway
The inflammatory cytokine tumor necrosis factor-alpha (TNF-α) plays a critical role in initiating and perpetuating inflammatory responses, largely through the activation of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.gov This pathway controls the expression of numerous pro-inflammatory genes, including the potent neutrophil chemoattractant, interleukin-8 (IL-8). Chronic inflammation and elevated levels of IL-8 are implicated in a variety of diseases.
Cardiac glycosides have been shown to be potent inhibitors of the TNF-α/NF-κB signaling pathway. mdpi.comresearchgate.net Structurally related cardiac glycosides, such as digitoxin and oleandrin, effectively block the activation of this pathway. mdpi.comresearchgate.net The underlying mechanism involves the blockade of the TNF-α-dependent binding of TNF receptor 1 (TNFR1) to the TNF receptor-associated death domain (TRADD). mdpi.comresearchgate.net This action prevents the downstream signaling events that lead to NF-κB activation and subsequent IL-8 production. mdpi.comresearchgate.net
Comparative Molecular Pharmacology
Comparative Analysis with Other Cardiac Glycosides
The biological activity of k-strophanthin-alpha is best understood through a comparative lens, analyzing its properties alongside structurally related cardiac glycosides. These compounds, while sharing a common mechanism of action, exhibit significant differences in potency and specificity.
Analogues of this compound (e.g., K-strophanthin-beta, K-strophanthoside, Cymarin (B190896), Convallatoxin (B1669428), Ouabain)
This compound is chemically known as cymarin. wikipedia.orgresearchgate.net It is part of the k-strophanthin complex, which is a mixture of glycosides derived from the seeds of Strophanthus kombé. patsnap.commims.com Its analogues share the same aglycone, k-strophanthidin, or feature a closely related steroid nucleus.
Cymarin (this compound): This is a monoglycoside, consisting of the aglycone k-strophanthidin linked to a single sugar molecule, D-cymarose. wikipedia.org
k-Strophanthin-beta (Strophosid): This is a diglycoside of k-strophanthidin, featuring a glucose molecule attached to the cymarose sugar (glucocymarose). wikipedia.org
k-Strophanthoside (k-Strophanthin-gamma): This is a triglycoside, where k-strophanthidin is attached to a chain of three sugars, specifically diglucocymarose. wikipedia.org
Convallatoxin: Found in the lily of the valley (Convallaria majalis), this glycoside shares the same aglycone as this compound, k-strophanthidin, but is attached to a different sugar, L-rhamnose. wikipedia.org
Ouabain (B1677812) (g-Strophanthin): A closely related and widely studied cardiac glycoside, ouabain differs in its aglycone, which is ouabagenin. Ouabagenin is distinct from k-strophanthidin primarily at the C-19 position, where it has a hydroxyl group instead of an aldehyde group. The sugar moiety in ouabain is L-rhamnose. researchgate.net
| Compound Name | Common Synonym(s) | Aglycone | Sugar Moiety |
|---|---|---|---|
| This compound | Cymarin | k-Strophanthidin | D-Cymarose |
| k-Strophanthin-beta | Strophosid | k-Strophanthidin | Glucocymarose |
| k-Strophanthoside | k-Strophanthin-gamma | k-Strophanthidin | Diglucocymarose |
| Convallatoxin | - | k-Strophanthidin | L-Rhamnose |
| Ouabain | g-Strophanthin | Ouabagenin | L-Rhamnose |
Differential Potency and Specificity in Na+/K+-ATPase Inhibition
The primary molecular target for all cardiac glycosides is the Na+/K+-ATPase enzyme, also known as the sodium pump. wikipedia.orgpatsnap.com Inhibition of this transmembrane protein leads to an increase in intracellular sodium, which in turn increases intracellular calcium concentration, enhancing myocardial contractility. However, the potency with which these glycosides inhibit the enzyme varies significantly depending on their structure and the specific isoform of the Na+/K+-ATPase involved.
Research comparing the inhibitory activity of these compounds reveals clear differences. For instance, a study measuring the half-maximal inhibitory concentration (IC₅₀) against different Na+/K+-ATPase isoforms demonstrated that cymarin (this compound) and ouabain exhibit distinct profiles. Cymarin is notably potent against the α1β1 isoform, which is ubiquitously expressed. Ouabain also shows high potency, and its aglycone, strophanthidin (B154792) (the aglycone of cymarin), is considerably less active, highlighting the crucial role of the sugar component in achieving high-affinity binding. researchgate.net The relative order of potency among some glycosides has been established as acetyldigitoxin (B1666529) > ouabain > digitoxin (B75463) > strophanthidin. nih.gov
Comparative Inhibition of Na+/K+-ATPase (NKA) Isoforms
| Compound | NKA α1β1 IC₅₀ (nM) | NKA α2β1 IC₅₀ (nM) | NKA α3β1 IC₅₀ (nM) | NKA α4β1 IC₅₀ (nM) |
|---|---|---|---|---|
| Ouabain | 103 ± 10 | 158 ± 20 | 101 ± 10 | 15.7 ± 0.9 |
| Cymarin (this compound) | 27 ± 5 | 133 ± 10 | 142 ± 20 | 16 ± 2 |
| Strophanthidin | 2300 ± 200 | 2200 ± 200 | 2200 ± 200 | 1100 ± 100 |
Structure-Activity Relationships of this compound Derivatives
The potency and pharmacodynamic profile of a cardiac glycoside are determined by the specific chemical features of both its steroid core (aglycone) and its attached sugar moieties.
Influence of Aglycone Structure on Activity
The aglycone, or genin, forms the steroid backbone of the glycoside and is essential for its biological activity. The fundamental structure includes a steroid nucleus with a cis-fusion of the A/B and C/D rings and an unsaturated lactone ring at the C-17 position.
The aglycone of this compound and its direct analogues is k-strophanthidin. A key feature of k-strophanthidin is the aldehyde group (-CHO) at the C-19 position. This distinguishes it from ouabain's aglycone, ouabagenin, which possesses a primary alcohol (-CH2OH) at the same position. This structural difference contributes to variations in binding affinity and interaction with the Na+/K+-ATPase. While the aglycone itself is pharmacologically active, its potency is significantly lower than that of the corresponding glycoside. For example, strophanthidin is roughly 85 times less potent than cymarin in inhibiting the α1β1 NKA isoform. researchgate.net This underscores that while the aglycone provides the basic framework for binding, it is not optimized for high-affinity interaction without the sugar.
Role of Sugar Moieties and Substitutions
The attachment of a sugar to the 3-β hydroxyl group of the aglycone dramatically increases binding affinity for the Na+/K+-ATPase. The nature and number of sugar units modulate this effect. A general trend observed is that potency decreases as the number of sugars increases: monosaccharides (like cymarin) are typically more potent than disaccharides (like k-strophanthin-beta), which are in turn more potent than trisaccharides (like k-strophanthoside). The aglycone itself is the least potent in the series.
The specific type of sugar is also vital. This compound contains cymarose, while convallatoxin contains rhamnose. These different sugars present distinct steric and electronic profiles, leading to different interactions within the glycoside binding pocket of the Na+/K+-ATPase. The sugar moiety is thought to "lock" the aglycone into the binding site, preventing the enzyme's reactivation and thereby prolonging the inhibitory effect. Studies have shown that even a single sugar residue is sufficient to significantly impede the dissociation of the compound from the enzyme.
Pharmacodynamic Comparisons in Isolated Tissue Models (e.g., Guinea Pig Atria)
Isolated tissue preparations, particularly the atria of the guinea pig, are standard models for evaluating the pharmacodynamic effects of cardiac glycosides, such as their positive inotropic (force-increasing) action. nih.gov
In these models, this compound (cymarin) and its analogues demonstrate concentration-dependent increases in the force of myocardial contraction. Studies have shown a strong correlation between the pharmacodynamic effects observed in isolated guinea pig atria and the data from Na+/K+-ATPase inhibition assays. nih.gov This confirms that the mechanism of increased contractility in this tissue is the inhibition of the sodium pump.
Pharmacodynamic Effects of Selected Cardenolides on Guinea Pig Atria
| Compound/Extract | Effect | Potency (EC₅₀) | Note |
|---|---|---|---|
| P. nigrescens extract | Positive Inotropic | 7.5 µg/mL | Contains cardenolides; effect compared to g-strophanthin (ouabain). researchgate.net |
| Malayoside | Positive Inotropic | Nearly equipotent to ouabain | From Antiaris toxicaria. researchgate.net |
| Strophanthidin | Positive Inotropic | 1-100 nmol/L | Effect observed at lower concentrations, with mechanism differing from high concentrations. amegroups.cn |
Correlation between Na+/K+-ATPase Binding and Cellular Outcomes
The interaction of this compound with its primary molecular target, the Na+/K+-ATPase, initiates a well-defined cascade of cellular events. The binding affinity of this cardiac glycoside to the enzyme is directly correlated with the magnitude of the subsequent physiological responses, most notably the increase in cardiac muscle contractility, known as a positive inotropic effect.
The fundamental mechanism of action for this compound and other cardiac glycosides begins with the inhibition of the Na+/K+-ATPase pump located in the plasma membrane of cardiac myocytes. nih.govpatsnap.com This enzyme is responsible for maintaining the electrochemical gradient across the cell membrane by actively transporting sodium (Na+) ions out of the cell and potassium (K+) ions into the cell. patsnap.comyoutube.com Inhibition of this pump by this compound leads to an accumulation of intracellular sodium. patsnap.com This elevated intracellular sodium concentration alters the function of the sodium-calcium (Na+/Ca2+) exchanger, which normally expels calcium (Ca2+) from the cell. patsnap.com The reduced efficiency of the Na+/Ca2+ exchanger results in an increase in the intracellular calcium concentration. nih.govoup.com It is this rise in intracellular free calcium that enhances the force of contraction of the heart muscle. nih.gov
Research has demonstrated a clear relationship between the degree of Na+/K+-ATPase inhibition and the resulting cellular outcomes. Studies comparing various cardiac glycosides have shown that their potency in inhibiting the Na+/K+-ATPase directly correlates with their ability to increase myocardial contractility. nih.gov For instance, the concentration of a cardiac glycoside required to inhibit 50% of the Na+/K+-ATPase activity (IC50) is a key determinant of its inotropic potency.
The cellular outcomes of Na+/K+-ATPase binding by this compound extend beyond the direct inotropic effect. The alteration in ion gradients can also influence the electrical properties of cardiac cells, affecting heart rate and rhythm. patsnap.com Furthermore, the Na+/K+-ATPase is now recognized as a signaling molecule. Its interaction with cardiac glycosides like ouabain (g-Strophanthin) can trigger intracellular signaling cascades, such as the activation of Src kinase, which can influence cell growth and other functions. nih.gov
The following data tables illustrate the relationship between the binding of cardiac glycosides to Na+/K+-ATPase and the subsequent cellular effects.
Table 1: Comparative Inhibition of Na+/K+-ATPase and Inotropic Effect of Cardiac Glycosides
| Compound | Na+/K+-ATPase Inhibition (IC50) | Positive Inotropic Effect | Species/Tissue Model |
| This compound | Varies by isoform and species | Potent | Guinea-pig atria nih.gov |
| Ouabain (g-Strophanthin) | ~1 µM (rat brain) nih.gov | Potent | Guinea-pig atria nih.gov |
| Digoxin (B3395198) | Varies by isoform and species | Potent | Human myocardium oup.com |
| Strophanthidin | 1-100 µmol/L (inhibits) medchemexpress.com | Potent | Guinea-pig atria nih.gov |
Note: IC50 values can vary significantly depending on the specific isoform of the Na+/K+-ATPase alpha subunit and the species from which the enzyme is derived.
Table 2: Cellular Ion Concentration Changes Following Cardiac Glycoside Application
| Compound | Intracellular Na+ Concentration | Intracellular Ca2+ Concentration | Cellular Outcome |
| This compound | Increased patsnap.com | Increased patsnap.com | Increased myocardial contractility patsnap.com |
| Ouabain (g-Strophanthin) | Increased drugbank.com | Increased drugbank.com | Increased myocardial contractility drugbank.com |
| Digoxin | Increased oup.com | Increased oup.com | Increased myocardial contractility oup.com |
| Strophanthidin | Increased wikipedia.org | Increased medchemexpress.comwikipedia.org | Increased myocardial contractility wikipedia.org |
Non Cardiac Biological Activities and Mechanisms
Antineoplastic and Cytostatic Effects
k-Strophanthin-alpha has shown promise as a potential anti-cancer agent, exhibiting the ability to inhibit the growth of various cancer cell lines and induce cell death. Its multifaceted mechanism of action targets several key pathways involved in cancer progression.
Research has demonstrated that strophanthidin (B154792), the aglycone of this compound, exerts varying degrees of cytotoxic effects on different cancer cell lines. This differential sensitivity suggests that the compound's efficacy may be dependent on the specific type of cancer.
Studies have shown that strophanthidin can inhibit the proliferation of osteosarcoma, breast, lung, and liver cancer cells in a dose-dependent manner. For instance, in a study investigating its effects on various cancer cell lines, strophanthidin displayed potent activity against human breast cancer (MCF-7), non-small cell lung cancer (A549), and hepatocellular carcinoma (HepG2) cells. nih.govnih.gov
Notably, the half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, varied across these cell lines. The A549 lung cancer cell line was found to be the most sensitive to strophanthidin, with a lower IC50 value compared to the MCF-7 and HepG2 cell lines. nih.gov In osteosarcoma cell lines (MG63, HOS, and U2OS), strophanthidin also demonstrated a dose-dependent inhibition of cell proliferation, with the HOS cell line showing greater sensitivity. nih.gov
Table 1: IC50 Values of Strophanthidin in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|
| A549 | Lung Cancer | 0.529 ± 0.05 | nih.gov |
| MCF-7 | Breast Cancer | 1.12 ± 0.04 | nih.gov |
| HepG2 | Liver Cancer | 1.75 ± 0.02 | nih.gov |
| HOS | Osteosarcoma | Lower than MG63 and U2OS | nih.gov |
Importantly, studies have also indicated that strophanthidin exhibits a degree of selectivity, showing less toxicity towards non-malignant cells and peripheral blood mononuclear cells (PBMCs) at concentrations that are effective against cancer cells. nih.gov
While direct evidence specifically linking this compound to the induction of immunogenic cell death (ICD) is still emerging, the broader class of cardiac glycosides has been recognized for its immunogenic properties. nih.gov ICD is a form of cancer cell death that triggers an immune response against the tumor. This process is characterized by the release of damage-associated molecular patterns (DAMPs), which act as "eat me" signals to immune cells.
Key hallmarks of ICD include the surface exposure of calreticulin (CRT) and the release of high-mobility group box 1 (HMGB1). Calreticulin, when exposed on the cell surface, facilitates the engulfment of dying cancer cells by dendritic cells, which are crucial for initiating an anti-tumor immune response. nih.gov The release of HMGB1 into the extracellular space further promotes inflammation and immune activation. researchgate.net Although some anticancer drugs are known to induce these ICD markers, further research is needed to definitively establish the role of this compound in this process.
This compound, primarily through its aglycone strophanthidin, has been shown to interfere with the cell cycle and promote apoptosis, or programmed cell death, in cancer cells. These actions are critical to its anti-cancer effects.
Cell Cycle Arrest: Strophanthidin has been observed to cause cell cycle arrest, preventing cancer cells from progressing through the stages of division and proliferation. In studies involving human breast (MCF-7), lung (A549), and liver (HepG2) cancer cells, treatment with strophanthidin led to an accumulation of cells in the G2/M phase of the cell cycle. nih.gov This arrest is associated with the downregulation of key cell cycle regulatory proteins, including cyclin D1, Chk1, Chk2, and CDK6. nih.gov In osteosarcoma cells, strophanthidin treatment induced cell cycle arrest at the G1 phase. nih.gov
Induction of Apoptosis: A significant mechanism of strophanthidin's anticancer activity is the induction of apoptosis. This process is triggered through a caspase-dependent pathway. Research has shown that strophanthidin treatment leads to the overexpression of initiator caspase-9 and the subsequent activation of executioner caspases, such as caspase-3 and caspase-7, in cancer cells. nih.gov
Furthermore, strophanthidin influences the expression of proteins that regulate apoptosis. It has been found to upregulate the pro-apoptotic protein BAX while downregulating the proto-oncogene c-Myc. nih.gov The compound also appears to mediate cell death by causing DNA damage, as evidenced by the formation of comets in comet assays. nih.gov In human lung adenocarcinoma cells, strophanthidin was found to promote the expression of the death receptor DR5, leading to the activation of caspases and subsequent apoptosis. nih.gov
The primary molecular target of this compound is the Na+/K+-ATPase (NKA) pump, an enzyme crucial for maintaining cellular ion balance. This pump is composed of alpha (α) and beta (β) subunits, with different isoforms of these subunits being expressed in various tissues. mdpi.comfrontiersin.org The expression levels of these subunits can be altered in cancer cells compared to normal tissues, which can influence the sensitivity of cancer cells to cardiac glycosides. researchgate.net
Cancer cells often exhibit a deregulation in the expression of NKA α-subunits, with some studies reporting an upregulation of the ATP1A3 isoform and a downregulation of the ATP1A1 isoform in certain cancers. researchgate.net The differential expression of these isoforms can affect the binding affinity of cardiac glycosides and, consequently, their anticancer efficacy. For instance, the ATP1A3 isoform has been shown to have a higher affinity for some cardiac glycosides than the ATP1A1 isoform. researchgate.net
While it is established that cardiac glycosides exert their effects by binding to the α-subunit of the NKA pump, leading to downstream signaling events that can induce apoptosis, the specific modulatory effects of this compound on the expression of different NKA subunits in various cancer types are an area of ongoing investigation. nih.govresearchgate.net The β-subunit also plays a role in the function of the NKA pump and can influence the enzyme's sensitivity to cardiac glycosides. mdpi.com However, detailed studies on how this compound specifically modulates the expression of both α and β subunits in cancer cells are needed to fully understand its mechanism of action and potential as a targeted therapy.
The exploration of new therapeutic uses for existing drugs, a strategy known as drug repositioning or repurposing, offers a promising and efficient avenue for cancer treatment. pharmaceutical-journal.commdpi.com Cardiac glycosides, including this compound, have a long history of use in cardiology, and their well-established safety profiles and known pharmacokinetics make them attractive candidates for repurposing in oncology. nih.gov
The anticancer potential of cardiac glycosides has been recognized for several decades, with numerous preclinical studies demonstrating their ability to inhibit the growth of various cancer cells. nih.gov The primary mechanism of their anticancer action is the inhibition of the Na+/K+-ATPase pump, which is overexpressed in many tumor types and plays a role in cell survival and proliferation. nih.govresearchgate.net
Recent reviews of clinical studies have highlighted the potential of cardiac glycosides to not only reduce cancer risk but also to enhance the effectiveness of conventional chemotherapy. nih.gov The repositioning of these compounds is supported by their ability to target multiple pathways involved in cancer progression, including the induction of apoptosis and cell cycle arrest. nih.gov Strophanthidin, the active component of this compound, has been identified as a promising anticancer agent due to its demonstrated efficacy against breast, lung, and liver cancer cell lines. nih.govnih.gov Further clinical investigations are warranted to fully realize the potential of repositioning this compound and other cardiac glycosides as part of the oncologist's arsenal.
Antiviral Properties and Mechanisms
In addition to their anticancer effects, cardiac glycosides have been reported to possess antiviral activities against a range of DNA and RNA viruses. nih.gov This has led to increased interest in their potential as broad-spectrum antiviral agents.
The primary antiviral mechanism of cardiac glycosides is also linked to their inhibition of the Na+/K+-ATPase pump. This inhibition can interfere with various stages of the viral life cycle, from entry into the host cell to replication and release of new viral particles.
For instance, G-strophanthin, a compound closely related to this compound, has been shown to inhibit the Herpes Simplex Virus (HSV), which relies on the degradation of host mRNA for its replication. nih.gov Other cardiac glycosides have demonstrated inhibitory effects against cytomegalovirus, chikungunya virus, and coronaviruses by interfering with viral entry and replication pathways. nih.gov The ability of these compounds to modulate cellular signaling pathways, such as the Src pathway, is also thought to contribute to their antiviral effects. nih.gov While the antiviral potential of the broader class of cardiac glycosides is evident, more specific research is needed to fully elucidate the antiviral spectrum and mechanisms of action of this compound.
Anti-Senescence Properties
Cardiac glycosides have emerged as a novel class of senolytic compounds, which are agents that selectively induce cell death in senescent cells. mappingignorance.orgnih.gov Senescent cells, which are in a state of permanent cell cycle arrest, accumulate with age and contribute to various age-related pathologies. mappingignorance.org The senolytic activity of compounds like this compound is a significant area of non-cardiac research.
Exploitation of Increased Na+/K+ Pump Activity in Senescent Cells
The primary target of cardiac glycosides is the Na+/K+-ATPase pump, an enzyme responsible for maintaining the electrochemical gradient across the cell membrane by pumping sodium ions out and potassium ions in. mappingignorance.orgpatsnap.com Research has revealed that senescent cells exhibit an altered cellular chemical homeostasis, characterized by increased intracellular concentrations of sodium (Na+), calcium (Ca++), and potassium (K+) ions. nih.gov This imbalanced electrochemical gradient makes them particularly vulnerable to the inhibitory action of cardiac glycosides on the Na+/K+-ATPase pump. nih.govnih.gov
By inhibiting the pump, cardiac glycosides disrupt this already precarious balance, leading to further depolarization and acidification within the senescent cells. nih.gov This heightened sensitivity allows cardiac glycosides to selectively target and kill senescent cells while having a lesser effect on healthy, non-senescent cells, demonstrating a broad-spectrum senolytic action. nih.govnih.gov
NOXA-Mediated Apoptosis in Senescent Cells
The selective killing of senescent cells by cardiac glycosides is achieved through the induction of apoptosis (programmed cell death). nih.govresearchgate.net A key mediator in this process is the pro-apoptotic protein NOXA, a member of the Bcl-2 family. nih.govucl.ac.uk Studies have shown that senescent cells are sensitized to apoptosis induced by cardiac glycosides, and this process is partly mediated by the induction of NOXA. nih.govucl.ac.uk
Upon treatment with a cardiac glycoside, the expression of NOXA is upregulated in senescent cells. This increase in NOXA contributes to the initiation of the apoptotic cascade, ultimately leading to the demise of the senescent cell. nih.gov This mechanism underscores the specific pathway exploited by cardiac glycosides to achieve their senolytic effect, distinguishing it from other cellular death processes.
Other Documented Bioactivities of Strophanthus Extracts and Related Compounds
Extracts from plants of the Strophanthus genus, the natural source of this compound, have been documented to possess other important biological activities, notably antioxidant and anti-inflammatory properties.
Antioxidant Activity
Various studies have demonstrated the antioxidant capabilities of extracts from different parts of Strophanthus species, including S. gratus, S. hispidus, and S. preusii. tandfonline.comnih.govresearchgate.net These extracts have shown the ability to neutralize reactive oxidant species and scavenge free radicals. tandfonline.comnih.gov
For instance, an ethanolic leaf extract of Strophanthus gratus was found to have a total antioxidant capacity of 6.7 ± 1.0 g/100g ascorbic acid equivalent, with its ethyl acetate fraction showing a capacity of 8.3 ± 1.4 g/100g . researchgate.nettandfonline.com Similarly, extracts from Strophanthus preusii demonstrated high phenolic and flavonoid content and exhibited significant scavenging abilities against DPPH, H₂O₂, and OH radicals, as well as an ability to inhibit lipid peroxidation in rat liver and brain tissues. nih.govnih.gov
| Strophanthus Species | Plant Part | Antioxidant Assay | Key Findings |
| S. gratus | Leaf (Ethanolic Extract) | Phosphomolybdenum | Total antioxidant capacity of 6.7 gAAE/100g. researchgate.nettandfonline.com |
| S. gratus | Leaf (Ethyl Acetate Fraction) | Phosphomolybdenum | Total antioxidant capacity of 8.3 gAAE/100g. researchgate.nettandfonline.com |
| S. preusii | Leaf | H₂O₂ Scavenging | 74.9% scavenging activity at 500 µg/mL. nih.gov |
| S. preusii | Leaf | OH Radical Scavenging | 85.3% scavenging activity at 500 µg/mL. nih.gov |
| S. preusii | Leaf | Lipid Peroxidation Inhibition | 68% inhibition in rat brain. nih.gov |
Anti-inflammatory Activity
The anti-inflammatory properties of Strophanthus extracts have also been scientifically validated, supporting their use in traditional medicine for managing inflammation-related conditions. tandfonline.comnih.gov Studies on ethanolic extracts of Strophanthus gratus leaves and Strophanthus hispidus roots have shown significant anti-inflammatory effects in animal models. tandfonline.comnih.gov
In a study using a carrageenan-induced paw edema model in chicks, the ethanolic crude extract of S. gratus leaves reduced the induced inflammation in a dose-dependent manner. tandfonline.com The concentration required to reduce inflammation by 50% (ED50) was determined to be 129.7 ± 10.5 mg/kg. researchgate.net Similarly, an ethanol root extract of S. hispidus caused a significant inhibition of edema development in both carrageenan and egg albumin models, with a peak inhibition of 93.40% at a dose of 50 mg/kg in the carrageenan model. nih.gov Research on Strophanthus sarmentosus also demonstrated dose-dependent and significant inhibition of edema. internationalscholarsjournals.com
| Strophanthus Species | Plant Part | Model | Peak Effect |
| S. gratus | Leaf (Ethanolic Extract) | Carrageenan-induced paw edema | ED50 of 129.7 ± 10.5 mg/kg. researchgate.net |
| S. hispidus | Root (Ethanol Extract) | Carrageenan-induced paw edema | 93.40% inhibition at 50 mg/kg. nih.gov |
| S. hispidus | Root (Ethanol Extract) | Egg albumin-induced paw edema | 90.10% inhibition at 50 mg/kg. nih.gov |
| S. sarmentosus | Root (Ethanolic Extract) | Acetic acid-induced writhing | 72.8% inhibition at 200 mg/kg. internationalscholarsjournals.com |
Insect Oviposition Deterrent Properties (Structure-Activity Relationships)
While direct studies focusing specifically on this compound as an insect oviposition deterrent are not extensively detailed in the available academic literature, the broader class of cardiac glycosides, to which this compound belongs, is well-recognized for its role in plant defense against herbivorous insects. nih.gov Plants and certain animals produce these compounds as a chemical defense mechanism to prevent predation and grazing. nih.gov
The deterrent properties of cardiac glycosides are linked to their toxicity, primarily through the inhibition of the Na+/K+-ATPase enzyme, a critical component of cellular function in most animals, including insects. nih.gov Many insects have evolved to avoid plants containing these toxic compounds.
A notable example of structure-activity relationships in this context comes from studies on the crucifer species Erysimum cheiranthoides. This plant is generally avoided by the cabbage white butterfly (Pieris rapae) for egg-laying. Research has isolated three specific cardiac glycosides from the leaves of this plant that act as oviposition deterrents. researchgate.net This indicates that the steroidal structure and the presence of the lactone ring and sugar moieties, characteristic of cardiac glycosides, are key to this biological activity.
Furthermore, the ethnobotanical use of plants from the Strophanthus genus, the source of k-Strophanthin, includes applications for treating head lice, suggesting insecticidal or deterrent properties. mdpi.com Other research has confirmed the acaricidal (tick-killing) and insecticidal effects of various cardiac glycosides against different arthropods. nih.gov The specific structure of each cardiac glycoside, including the type and number of sugar residues attached to the steroid core, influences its polarity, solubility, and binding affinity to the target enzyme, thereby modulating its deterrent efficacy.
Enzyme Inhibition (e.g., Peroxidase)
Beyond its well-known inhibition of Na+/K+-ATPase, k-Strophanthin and related compounds have been studied for their effects on other enzyme systems, such as peroxidase. Peroxidases are enzymes that catalyze oxidation-reduction reactions and are involved in a variety of physiological processes.
Research on the interaction between Strophanthin (B611039) G, a closely related cardiac glycoside, and horseradish peroxidase has revealed complex inhibitory and activatory mechanisms that are dependent on the pH of the environment and the specific substrate being oxidized. For instance, Strophanthin G was found to inhibit the free-radical oxidation of the substrate o-dianisidine through an anticompetitive mechanism. researchgate.netresearchgate.net This occurs by binding to the enzyme-substrate complex, which in turn prevents the formation of a stable semi-oxidized product of o-dianisidine. researchgate.netresearchgate.net
The nature of the interaction changes with different substrates and pH levels. At an acidic pH, Strophanthin G can act as an uncompetitive activator during the oxidation of thioproperazine, while exhibiting noncompetitive inhibition with the substrate triftazine. researchgate.net As the pH increases above 6.0, the patterns shift to a mixed-type interaction for thioproperazine and triftazine, and to competitive inhibition for the substrate aminazine. researchgate.net These pH-dependent effects suggest the involvement of an ionizable group within the enzyme with a pK of approximately 6.0. researchgate.net
These findings demonstrate that this compound's biological activities may extend to modulating various enzymatic pathways, with the specific effect being highly conditional.
| Substrate | pH Condition | Effect of Strophanthin G | Kinetic Mechanism |
|---|---|---|---|
| o-dianisidine | Not specified | Inhibition | Anticompetitive |
| Thioproperazine | Acidic (pH 5.0-6.0) | Activation | Uncompetitive |
| Thioproperazine | Above pH 6.0 | Activation/Inhibition | Mixed-type |
| Triftazine | Acidic (pH 5.0-6.0) | Inhibition | Noncompetitive |
| Triftazine | Above pH 6.0 | Activation/Inhibition | Mixed-type |
| Aminazine | Above pH 6.0 | Inhibition | Competitive |
Role in Blood Pressure Regulation (Academic Perspectives)
The academic perspective on the role of k-Strophanthin in blood pressure regulation is nuanced, with studies presenting varied outcomes depending on the physiological context. Historically, a key observation by early researchers like Sir Thomas Fraser was that strophanthin increases the force of cardiac contraction without concurrently raising blood pressure. This perspective is supported by more recent clinical commentary suggesting that ouabain (B1677812), a very similar cardiac glycoside, tends to lower blood pressure in clinical practice.
However, other hemodynamic studies reveal a more complex interaction with the peripheral vascular system. One study evaluated the effects of k-Strophanthin in patients with non-failing coronary artery disease (CAD). The results showed that the compound's effect on ventricular performance was directly correlated with its impact on total systemic resistance (TSR), a key component of blood pressure. mdpi.com In these CAD patients, k-Strophanthin did not produce a uniform effect; instead, it led to either an increase or a decrease in TSR among different individuals. mdpi.com
In patients where TSR increased, no improvement in cardiac function was observed. Conversely, in patients where TSR decreased, there was a marked improvement in the heart's pump function. mdpi.com This suggests that the net effect of k-Strophanthin on the cardiovascular system and, by extension, blood pressure, is not straightforward. It appears to be significantly modulated by the individual's underlying vascular tone and condition. Therefore, academic views indicate that while k-Strophanthin may not act as a primary pressor agent, its influence on blood pressure is indirect and dependent on its interaction with peripheral vascular resistance.
Methodological Approaches in K Strophanthin Alpha Research
Analytical Techniques for Characterization and Quantification
Accurate characterization and quantification of k-Strophanthin-alpha are fundamental to understanding its pharmacological profile. High-performance liquid chromatography (HPLC) coupled with mass spectrometry has emerged as a primary tool for this purpose. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful analytical technique utilized for the detailed characterization of k-Strophanthin and its related glycosides. nih.govresearchgate.net This method allows for the separation, identification, and quantification of individual components within a complex mixture, such as the extracts from Strophanthus kombe seeds. nih.govresearchgate.net In a typical LC-MS/MS setup for k-Strophanthin analysis, a reversed-phase C18 column is employed for chromatographic separation. nih.govresearchgate.net The mobile phase often consists of a gradient of acetonitrile and water containing formic acid to ensure efficient separation of the various cardiac glycosides present in the sample. nih.govresearchgate.net
One of the key advantages of LC-MS/MS is its high sensitivity and specificity. For instance, a method was developed for the semi-quantitative determination of strophanthidin (B154792) glycosides, where the compounds were first hydrolyzed to their common aglycone, strophanthidin, and then analyzed. nih.gov This approach achieved a method detection limit of 0.075 µg/g and a limit of quantitation of 0.24 µg/g in control rumen samples, demonstrating the technique's utility in complex biological matrices. nih.gov
The fragmentation patterns obtained from tandem mass spectrometry (MS/MS) experiments provide crucial structural information, enabling the differentiation of various strophanthin (B611039) glycosides. nih.govresearchgate.net In these experiments, pseudomolecular ions [M-H]⁻ are typically observed. nih.govresearchgate.net
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique commonly coupled with liquid chromatography for the analysis of this compound and other cardiac glycosides. nih.govresearchgate.net ESI-MS is particularly well-suited for the analysis of these compounds due to their polarity and thermal lability. The process involves the formation of gas-phase ions from a liquid solution, which can then be analyzed by the mass spectrometer.
In the analysis of strophanthin-K glycosides, ESI-MS operating in the negative ion mode has been shown to produce abundant adduct ions, such as [M+HCOO]⁻. nih.govresearchgate.net This characteristic ionization behavior aids in the identification and confirmation of the molecular weights of the different glycosides present in a sample. nih.govresearchgate.net The combination of HPLC with ESI-MS/MS allows for the characterization of a range of cardiac glycosides in strophanthin-K, including k-strophanthoside, k-strophanthin-beta, helveticoside (erysimin), erysimoside, and cymarin (B190896). nih.govresearchgate.net
| Technique | Application in this compound Research | Key Findings/Advantages |
| LC-MS/MS | Characterization and quantification of strophanthin glycosides. | High sensitivity and specificity; enables structural elucidation through fragmentation patterns. nih.govnih.gov |
| ESI-MS | Ionization of strophanthin glycosides for mass analysis. | Suitable for polar and thermally labile compounds; produces characteristic adduct ions aiding identification. nih.govresearchgate.net |
In Vitro Experimental Models
In vitro experimental models are indispensable for investigating the biological effects of this compound at the cellular and tissue levels, providing insights into its mechanism of action.
Isolated organ and tissue preparations have historically been crucial in the pharmacological characterization of cardiac glycosides like k-Strophanthin. For instance, studies on electrically driven isolated guinea-pig atria have been used to compare the potency and pharmacodynamics of various natural and semisynthetic cardenolides, including k-strophanthin. nih.gov These experiments allow for the measurement of changes in myocardial contraction in a controlled environment, providing direct evidence of the compound's inotropic effects. nih.gov Such studies have demonstrated a good correlation between the effects observed in isolated atria, binding studies in ventricular homogenates, and the inhibition of Na+,K+-ATPase activity. nih.gov
The preparation of single-cell suspensions from primary tissues is a fundamental technique that enables more detailed cellular analysis. youtube.com This involves the dissociation of cells from the extracellular matrix of a harvested tissue, such as the heart or spleen, to create a suspension of individual cells. youtube.com These isolated cells can then be used for a variety of downstream applications, including cell culture and flow cytometry.
Cell culture-based assays are widely used to investigate the cellular responses to this compound and its aglycone, strophanthidin.
The MTT assay is a colorimetric assay used to assess cell viability and proliferation. The antiproliferative effects of strophanthidin have been evaluated in various cancer cell lines, such as MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer), as well as in normal cell lines. nih.gov In this assay, cells are treated with different concentrations of the compound, and the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in viable cells to a purple formazan product is measured spectrophotometrically. nih.gov This allows for the determination of the concentration at which the compound inhibits cell growth by 50% (IC50).
Cell cycle analysis is another critical tool for understanding the effects of compounds like strophanthidin on cell proliferation. Flow cytometry is the primary method used for this analysis. nih.govthermofisher.com Cells are treated with the compound, stained with a fluorescent DNA-binding dye (such as propidium iodide or 7-amino-actinomycin D), and then analyzed by a flow cytometer. nih.govnih.govresearchgate.net The instrument measures the fluorescence intensity of individual cells, which is proportional to their DNA content. thermofisher.com This data is then used to generate a histogram that shows the distribution of the cell population in the different phases of the cell cycle (G0/G1, S, and G2/M). nih.govthermofisher.com Studies have shown that strophanthidin can induce cell cycle arrest at the G2/M phase in cancer cells. nih.gov
| Assay | Purpose | Cell Lines Used in Related Research | Key Findings with Related Compounds |
| MTT Assay | Measures cell viability and proliferation. | MCF-7, A549, HepG2, L132, WRL68. nih.gov | Strophanthidin suppresses the growth of cancer cells. nih.gov |
| Cell Cycle Analysis | Determines the distribution of cells in different phases of the cell cycle. | MCF-7, A549, HepG2. nih.gov | Strophanthidin can induce cell cycle arrest at the G2/M phase. nih.gov |
In Silico Studies and Molecular Docking
In silico studies, particularly molecular docking, are computational techniques used to predict the binding orientation and affinity of a ligand (like this compound) to a target protein. While specific molecular docking studies on this compound are not extensively detailed in the provided context, the principles of this approach are well-established for similar compounds.
Molecular docking simulations can provide valuable insights into the molecular-level interactions between a compound and its biological target. For cardiac glycosides, the primary target is the Na+/K+-ATPase. In silico models can help to identify the key amino acid residues in the binding pocket of the enzyme that interact with the glycoside. These interactions, which can include hydrogen bonds and hydrophobic interactions, are crucial for the inhibitory activity of the compound.
This computational approach is often used in the early stages of drug discovery to screen for potential drug candidates and to understand the structure-activity relationships of a class of compounds. The knowledge gained from in silico studies can guide the design of new derivatives with improved potency or selectivity.
Biosynthesis Pathway Elucidation Techniques
The complete biosynthetic pathway for this compound, like other cardiac glycosides, has not been fully elucidated. However, researchers employ a multi-faceted approach combining genomics, biochemistry, and molecular genetics to identify and characterize the enzymes and intermediate compounds involved. These techniques are often applied to model plant systems like Digitalis purpurea and Erysimum cheiranthoides to understand the broader principles of cardiac glycoside synthesis, which are then extrapolated to species like Strophanthus kombé, the source of this compound. mdpi.comnih.gov
A primary challenge is the complexity of the pathway, which involves the core terpenoid and steroid biosynthesis routes followed by a series of specific modifications. nih.gov The key methodological approaches are detailed below.
Genomic and Transcriptomic Analysis
High-throughput sequencing technologies form the foundation for identifying candidate genes involved in the biosynthesis of this compound.
Transcriptome Profiling: By sequencing the RNA from different plant tissues (e.g., leaves, stems, roots), scientists can identify genes that are highly expressed in tissues known to accumulate cardiac glycosides. researcher.life This approach, often comparing plants with high and low production levels, narrows down the list of potential genes. For instance, transcriptome analysis in Digitalis purpurea has been used to identify numerous unigenes potentially involved in the three main stages of cardiac glycoside synthesis: terpenoid backbone biosynthesis, steroid biosynthesis, and cardenolide modification. nih.gov
Co-expression Analysis: This bioinformatic technique identifies genes whose expression patterns are highly correlated with known pathway genes. By identifying a "hub gene," researchers can find a network of other genes likely involved in the same metabolic pathway. nih.gov This method has been successfully used to pinpoint transcription factors, transporters, and enzymes associated with secondary metabolite production. nih.gov
Differential Gene Expression: Comparing the transcriptomes of plants under different conditions (e.g., with and without elicitor treatment like methyl jasmonate) can reveal genes that are induced as part of a defense response, which often includes the production of cardiac glycosides. researcher.lifenih.gov This helps to identify regulatory and enzymatic genes critical to the pathway.
Functional Gene Validation
Once candidate genes are identified, their specific functions must be experimentally verified using a variety of molecular biology techniques.
Heterologous Expression: This is one of the most powerful techniques for enzyme characterization. A candidate gene from Strophanthus is cloned and expressed in a well-understood host organism, such as yeast (Saccharomyces cerevisiae) or Nicotiana benthamiana. mdpi.comresearchgate.net The host organism is then fed with a suspected precursor molecule, and analytical techniques like liquid chromatography-mass spectrometry (LC-MS) are used to see if the expected product is formed. researchgate.net This confirms the enzyme's function in a controlled environment, away from the complex metabolic background of the native plant. mdpi.comnih.gov For example, this method was crucial in identifying the progesterone-5β-reductase enzyme in Digitalis. mdpi.com
Gene Knockout and Silencing: To confirm a gene's role in vivo, its expression can be disrupted. Techniques like CRISPR/Cas9 are used to create stable "knockout" lines of a model plant where the gene is permanently inactivated. researcher.life A less permanent method is Virus-Induced Gene Silencing (VIGS), which temporarily reduces the expression of the target gene. nih.gov In both cases, researchers analyze the plant's metabolic profile to see if the production of this compound or its intermediates is reduced or eliminated, thus confirming the gene's necessity in the pathway. nih.gov
Biochemical and Analytical Approaches
These methods focus on identifying the chemical intermediates of the pathway and characterizing the enzymatic reactions directly.
Metabolite Profiling: Advanced analytical techniques, particularly High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), are essential for separating and identifying the vast array of related cardiac glycosides and potential precursors in plant extracts. nih.gov Detailed analysis of extracts from Strophanthus kombé seeds has identified over 20 different cardenolides, including derivatives of strophanthidin, which helps in piecing together the final steps of the biosynthetic pathway. nih.govresearchgate.net
In Vitro Enzyme Assays: Once an enzyme is produced via heterologous expression and purified, its activity can be studied directly in a test tube. By providing the enzyme with a substrate and necessary cofactors, researchers can confirm its specific reaction, determine optimal conditions (pH, temperature), and calculate kinetic parameters. nih.gov
Tracer Studies: A classic technique in biochemistry, tracer studies involve feeding the plant with a precursor molecule that has been labeled with a stable or radioactive isotope (e.g., ¹³C or ¹⁴C). By tracking the label's incorporation into downstream molecules, scientists can definitively trace the metabolic flow and confirm the sequence of reactions in the pathway. thieme-connect.com
The combination of these powerful techniques is progressively unraveling the complex biosynthetic network that leads to the production of this compound and other vital cardiac glycosides.
Interactive Data Table: Methodologies in Cardiac Glycoside Biosynthesis Elucidation
Below is a summary of the key techniques used to investigate the biosynthesis pathway of cardiac glycosides like this compound.
| Methodological Approach | Principle/Description | Application in Cardiac Glycoside Research | Example Finding |
| Transcriptome Analysis | High-throughput sequencing of expressed RNA to create a snapshot of gene activity in a specific tissue. | Identification of candidate genes (e.g., P450s, UGTs) that are highly expressed in tissues where cardiac glycosides are synthesized. nih.gov | Revealed tissue-specific expression of CYP87A family genes, predicted to be involved in the early steps of the pathway. researcher.life |
| Heterologous Expression | A specific gene is transferred into a different host organism (e.g., yeast) to produce and study the encoded enzyme in isolation. mdpi.com | Characterization of individual enzyme functions, such as hydroxylation or glycosylation steps, by feeding precursors to the engineered host. mdpi.comresearchgate.net | Confirmed the function of progesterone-5β-reductase from Digitalis by expressing its gene in a heterologous system. mdpi.com |
| Gene Knockout / Silencing | The function of a specific gene is disrupted, either permanently (knockout) or temporarily (silencing), to observe the effect on the organism. nih.gov | Confirmation of a gene's essential role in vivo by observing a decrease or absence of specific cardiac glycosides in the modified plant. researcher.life | Knockout of a specific cytochrome P450 gene in Erysimum cheiranthoides eliminated the production of cardiac glycosides. researcher.life |
| Metabolite Profiling (LC-MS) | Advanced analytical chemistry technique used to separate, identify, and quantify the different small molecules within a biological sample. | Identification of biosynthetic intermediates and final products in plant extracts, helping to map the later steps of the pathway. nih.gov | Characterized over 20 distinct cardenolides in Strophanthus kombé seeds, revealing the chemical diversity and potential enzymatic modifications. nih.govresearchgate.net |
| Tracer Studies | A labeled precursor (e.g., containing ¹⁴C) is supplied to the plant, and the label is tracked as it is incorporated into other molecules. | To definitively map the metabolic sequence and confirm precursor-product relationships in the pathway. thieme-connect.com | Used historically to establish that pregnenolone (B344588) is a key intermediate in the biosynthesis of the cardenolide steroid core. thieme-connect.com |
Biosynthesis and Structural Elucidation Research
Biogenetic Pathways of K-Strophanthin-alpha and Related Cardenolides
The biosynthesis of this compound, like other cardenolides, is a complex, multi-step process that begins with common plant sterol precursors. While the complete pathway remains under investigation, current research indicates that cholesterol and various phytosterols (B1254722), such as β-sitosterol, are likely starting materials for the steroid nucleus of cardenolides oup.comthieme-connect.comnih.gov. These sterols undergo a series of enzymatic modifications to form the fundamental cardenolide skeleton.
Enzymatic Transformations and Glycosylation Patterns
Following the formation of the steroid aglycone (e.g., strophanthidin (B154792) for k-strophanthin), the molecule undergoes glycosylation. This process involves the enzymatic attachment of one or more sugar moieties to the aglycone, typically at the C-3β hydroxyl group thieme-connect.comrsc.org. Glycosylation is a crucial step that significantly influences the cardenolide's water solubility, pharmacokinetic properties, and ultimately, its biological activity rsc.orgontosight.ai.
Specific enzymes known as glycosyltransferases are responsible for catalyzing these reactions, transferring activated sugar donors to the aglycone acceptor thieme-connect.comresearchgate.net. In the case of this compound, the sugar component is characterized by a combination of glucose and a methylated deoxyhexose, such as cymarose ontosight.aiphiladelphia.edu.jo. For instance, k-strophanthoside, a related compound, is known to be composed of strophanthidin linked to cymarose and two glucose units philadelphia.edu.jo. The precise sequence and type of sugar residues attached define the specific cardenolide and its interaction with biological targets.
Identification of Precursor Molecules
The identification of precursor molecules for this compound and related cardenolides is fundamental to understanding their biosynthesis. Research has consistently pointed towards sterols as the primary starting materials.
Cholesterol and Phytosterols: These common plant and animal sterols are considered the initial substrates for the cardenolide biosynthetic pathway. Studies suggest that phytosterols, such as β-sitosterol, might be preferred precursors over cholesterol in some plant species, as indicated by experiments where inhibiting phytosterol biosynthesis led to a reduction in cardenolide content oup.comthieme-connect.comnih.gov.
Pregnenolone (B344588): This pregnane (B1235032) derivative is recognized as a pivotal intermediate and a direct precursor to the cardenolide steroid core. Its formation from sterols is an early, committed step in the pathway thieme-connect.comnih.govmpg.de.
Progesterone: This steroid hormone is also implicated as an intermediate in the conversion of pregnenolone to the cardenolide aglycone, undergoing 5β-reduction oup.comthieme-connect.com.
The precise metabolic routes and the relative importance of cholesterol versus phytosterols as starting materials can vary between plant species and are areas of ongoing research oup.comnih.gov.
Stability and Degradation Pathways of this compound
The stability of this compound is an important consideration, particularly in the context of its isolation, purification, and potential pharmaceutical applications. Like other cardenolides, this compound is susceptible to degradation under certain chemical conditions, primarily influenced by pH.
Forced degradation studies on strophanthin-K, a mixture containing this compound, have illuminated its primary degradation pathways researchgate.netnih.gov:
Acidic Conditions: In acidic environments, the glycosidic linkages that attach the sugar moieties to the aglycone are prone to hydrolysis. This process cleaves the sugar units, yielding the aglycone, k-strophanthidin, as the main degradation product researchgate.netnih.gov.
Basic Conditions: Under alkaline conditions, the unsaturated five-membered lactone ring (the γ-lactone ring) characteristic of cardenolides undergoes hydrolysis. This opens the lactone ring, converting it into the corresponding γ-hydroxy acid derivative researchgate.netnih.gov.
These degradation pathways highlight the sensitivity of the molecule's structure to pH extremes, which must be considered during handling and analysis.
Future Directions and Emerging Research Avenues
Development of K-Strophanthin-alpha Analogs with Enhanced Specificity
The complex structure of this compound presents both opportunities and challenges for drug development. Researchers are actively pursuing the synthesis of novel analogs with improved specificity for particular targets or isoforms of the Na+/K+-ATPase. For instance, studies focused on developing inhibitors for specific Na,K-ATPase isoforms, such as NKAα4, have explored structural simplification strategies inspired by compounds like strophanthin (B611039) mdpi.com. The goal is to create derivatives that retain or enhance therapeutic efficacy while minimizing off-target effects and potential toxicity, thereby widening the therapeutic window and improving the safety profile of this compound-based therapies.
Advanced Computational Modeling for Mechanism Prediction
Computational approaches, including molecular docking and molecular dynamics (MD) simulations, are becoming indispensable tools in understanding the intricate mechanisms of this compound. These methods allow researchers to predict how this compound interacts with its molecular targets at an atomic level, providing insights into binding affinities, conformational changes, and the dynamic behavior of molecular complexes pnas.orgresearchgate.netmdpi.comarxiv.org. Such in silico studies can accelerate the identification of novel targets, guide the design of new analogs, and help elucidate complex signaling cascades, thereby accelerating the drug discovery process for this compound and related compounds.
Integration of Omics Technologies in this compound Research
The application of omics technologies, such as transcriptomics, proteomics, and metabolomics, offers a systems-level perspective on the cellular and molecular responses to this compound. By analyzing global changes in gene expression, protein abundance, and metabolic profiles, researchers can uncover previously unknown pathways and mechanisms of action influenced by the compound frontiersin.org. Integrating these high-throughput data with traditional biochemical and pharmacological studies can provide a more holistic understanding of this compound's effects, identify biomarkers for therapeutic response, and reveal new therapeutic targets or strategies.
Addressing Research Gaps in Comparative Studies on Mechanisms of Action
Despite extensive research, there remain gaps in the comparative understanding of this compound's mechanisms of action across different cell types, disease models, and in relation to other cardiac glycosides. Future research should focus on well-designed comparative studies to delineate the specific roles of different Na+/K+-ATPase isoforms in mediating this compound's effects and to identify potential differences or synergistic effects when compared with compounds like digoxin (B3395198) or ouabain (B1677812) annaly-nevrologii.comwikipedia.orgahajournals.orgwikipedia.orgnih.gov. Such studies are crucial for optimizing therapeutic strategies and for fully understanding the compound's complex pharmacological profile.
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for quantifying k-Strophanthin-alpha in biological samples?
- Methodological Answer : High-performance liquid chromatography (HPLC) and radioimmunoassay (RIA) are widely used for precise quantification. For example, a 1992 study measured enteral absorption and renal excretion of this compound and its metabolites using these techniques, achieving reliable pharmacokinetic profiles . When designing assays, validate sensitivity and specificity using spiked biological matrices (e.g., plasma, urine) and include internal standards to control for matrix effects.
Q. How should researchers design a pilot study to assess this compound’s bioavailability?
- Methodological Answer : Use crossover designs to compare oral vs. intravenous administration in controlled cohorts. A study involving 33 healthy male volunteers employed single-dose pharmacokinetic profiling, with blood and urine samples collected at timed intervals to calculate bioavailability metrics (e.g., AUC, Cmax) . Ensure sample size justification via power analysis (alpha = 0.05, beta = 0.2) to detect clinically relevant differences .
Q. What are the key variables to control in in vitro studies of this compound’s cardiotonic effects?
- Methodological Answer : Standardize cell culture conditions (e.g., temperature, pH, ion concentrations) and use validated assays (e.g., calcium flux measurements, contractility models). Include positive controls (e.g., ouabain) and account for batch-to-batch variability in compound purity by verifying identity via NMR or mass spectrometry .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioavailability data for this compound?
- Methodological Answer : Discrepancies often arise from differences in administration routes, analytical methods, or metabolite interference. Conduct a meta-analysis of existing studies, stratifying by methodology (e.g., HPLC vs. RIA). For novel experiments, employ tandem mass spectrometry (LC-MS/MS) to distinguish parent compounds from metabolites and validate findings using dual detection systems .
Q. What statistical strategies are optimal for analyzing non-significant results in efficacy trials of this compound?
- Methodological Answer : Pre-specify analysis populations (intention-to-treat vs. per-protocol) to minimize bias. If the primary endpoint lacks significance, perform post hoc subgroup analyses (e.g., stratified by renal function) and adjust for multiplicity using Bonferroni correction. Report effect sizes with confidence intervals to contextualize clinical relevance .
Q. How should researchers document synthetic protocols for this compound derivatives to ensure reproducibility?
- Methodological Answer : Follow guidelines for experimental reporting (e.g., Beilstein Journal of Organic Chemistry):
- Provide step-by-step synthesis details (reagents, temperatures, reaction times).
- Characterize derivatives using ≥2 orthogonal methods (e.g., <sup>1</sup>H/<sup>13</sup>C NMR, HRMS).
- Deposit spectral data in supplementary materials with accession codes for public access .
Q. What are best practices for validating this compound’s metabolite profiles in longitudinal studies?
- Methodological Answer : Combine untargeted metabolomics (e.g., UPLC-QTOF-MS) with stable isotope tracing to track biotransformation pathways. Use pharmacokinetic modeling (e.g., non-compartmental analysis) to estimate metabolite half-lives and accumulation risks. Include negative control groups to rule out endogenous interference .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
